1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride
説明
The compound 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid hydrochloride is a deuterated derivative of a fluoroquinolone-class antibiotic. Its structure features a quinoline core substituted with a cyclopropyl group (position 1), fluorine (position 6), methoxy (position 8), and a 3-methylpiperazine moiety deuterated at the 2,2,5,5 positions (position 7). The deuterium incorporation likely serves as a isotopic label for metabolic or pharmacokinetic studies, enhancing stability against enzymatic degradation via the kinetic isotope effect .
特性
分子式 |
C19H23ClFN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H/i5D2,8D2; |
InChIキー |
GQYBNVXJQVIRGC-RVZGMMLISA-N |
異性体SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H].Cl |
正規SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
製品の起源 |
United States |
準備方法
The quinoline scaffold is synthesized via a Skraup-type reaction, leveraging aniline derivatives pre-functionalized with cyclopropyl and methoxy groups. Glycerol dehydration to acrolein initiates the cyclocondensation, followed by Michael addition of 4-cyclopropylaniline to form the intermediate 1,2-dihydroquinoline. Subsequent oxidation with iodine yields the bicyclic core, while regioselective fluorination at position 6 is achieved using Selectfluor™ in dimethylformamide (DMF) at 80°C. Methoxy introduction at position 8 is accomplished via nucleophilic aromatic substitution (SNAr) with sodium methoxide under anhydrous conditions.
Key Parameters
- Aniline precursor : 4-cyclopropylaniline (purity >98%)
- Oxidizing agent : Iodine (1.2 equiv) in acetic acid
- Fluorination : Selectfluor™ (1.5 equiv), DMF, 80°C, 12 h
- Methoxy substitution : NaOMe (2.0 equiv), dry THF, reflux, 6 h
Carboxylic Acid Functionalization at Position 3
The C-3 carboxylic acid is introduced via hydrolysis of a tert-butyl ester intermediate. The ester is synthesized via Conrad-Limpach condensation between the quinoline intermediate and ethyl 3-cyclopropyl-3-oxopropanoate. Acidic hydrolysis with 6M HCl at reflux for 8 h yields the carboxylic acid, with subsequent neutralization to pH 7.0 using NaOH.
Reaction Scheme
$$
\text{Quinoline-ester} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Quinoline-COOH} + \text{EtOH}
$$
Yield Optimization
- Hydrolysis time: 8 h (yield 92%) vs. 6 h (yield 78%)
- Solvent: Aqueous HCl (6M) outperforms H2SO4 (72% yield)
Synthesis of 2,2,5,5-Tetradeuterio-3-methylpiperazine
The deuterated piperazine moiety is prepared via a two-step deuteration strategy. First, 3-methylpiperazine is treated with deuterated methanol (CD3OD) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), facilitating deuterium exchange at the 2 and 5 positions via a Mitsunobu reaction. Excess CD3OD (3.0 equiv) ensures >95% deuteration, confirmed by mass spectrometry.
Deuteration Protocol
- Reagents :
- 3-methylpiperazine (1.0 equiv)
- CD3OD (3.0 equiv), DIAD (1.2 equiv), PPh3 (1.2 equiv)
- Solvent: Tetrahydrofuran (THF), 25–30°C, 6 h
- Purification :
- Aqueous workup with DCM, followed by recrystallization from n-heptane
Analytical Validation
- Deuterium incorporation : 98.5% (LC-MS, m/z 135.2 [M+H]+ for C5H7D4N2)
- Purity : >99% (HPLC, C18 column, 0.1% TFA in acetonitrile/water)
Coupling of Piperazine to Quinoline Core
The deuterated piperazine is coupled to the quinoline intermediate at position 7 via nucleophilic aromatic substitution. Activation of the quinoline’s C-7 position is achieved using phosphorus oxychloride (POCl3) to form a chloroquinoline intermediate, which reacts with the deuterated piperazine in DMF at 100°C.
Reaction Conditions
- Chlorination : POCl3 (3.0 equiv), 110°C, 4 h
- Coupling : Deuterated piperazine (1.5 equiv), DMF, 100°C, 12 h
- Yield : 85–88% after silica gel chromatography
Regioselectivity Control
- Competing reactions at C-6 are suppressed by steric hindrance from the cyclopropyl group.
Hydrochloride Salt Formation
The final compound is converted to its hydrochloride salt by treating the free base with HCl gas in ethyl acetate. Crystallization is induced via anti-solvent addition (n-heptane), yielding a high-purity product.
Salt Formation Protocol
- Acidification : Bubble HCl gas into ethyl acetate solution of free base (0.5 M) at 0°C
- Crystallization : Add n-heptane (3:1 v/v), stir at 25°C for 4 h
- Isolation : Filter, wash with cold ethyl acetate, dry under vacuum
Product Characterization
- Melting point : 214–216°C (decomp.)
- Purity : 99.2% (HPLC, 325 nm, Kromasil C18 column)
- Deuterium content : 97.8% (NMR integration, δ 1.2–2.8 ppm)
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6): δ 1.12 (m, 4H, cyclopropyl), 3.35 (s, 3H, N–CH3), 3.72 (s, 3H, OCH3)
- ¹³C NMR : δ 176.5 (COOH), 167.2 (C=O), 152.1 (C–F)
High-Resolution Mass Spectrometry (HR-MS)
- Observed: 432.1933 [M+H]+ (C22H27D4FN3O5+)
- Calculated: 432.1935
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Mitsunobu deuteration | 88 | 99.2 | 97.8 |
| Acid-catalyzed exchange | 72 | 95.4 | 89.3 |
| Reductive deuteration | 65 | 91.1 | 82.6 |
化学反応の分析
科学研究への応用
1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(2,2,5,5-テトラデューテリオ-3-メチルピペラジン-1-イル)キノリン-3-カルボン酸;塩酸塩は、科学研究に幅広い用途があります。
化学: この化合物は、潜在的な抗菌および抗癌特性を持つ新規キノロン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、細菌のDNAジャイレースとトポイソメラーゼIVに対する効果が研究されており、細菌の複製と耐性機構を理解するための貴重なツールとなっています。
医学: この化合物は、特に薬剤耐性菌株に対する抗菌剤としての可能性について調査されています。
産業: この化合物は、新しい抗生物質やその他の医薬品の開発に使用されています。
科学的研究の応用
1. Antimicrobial Activity
The primary application of this compound lies in its potential as an antimicrobial agent. As a fluoroquinolone derivative, it is designed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
2. Research on Resistance Mechanisms
Studies have utilized this compound to investigate mechanisms of antibiotic resistance in bacteria. By understanding how bacteria adapt to fluoroquinolones, researchers can develop strategies to overcome resistance and enhance the efficacy of existing antibiotics.
3. Structure-Activity Relationship Studies
The unique structural features of this compound allow for extensive structure-activity relationship (SAR) studies. Researchers can modify various components of the molecule to assess changes in biological activity, leading to the development of more potent derivatives.
Case Studies and Research Findings
Case Study 1: Efficacy Against Resistant Strains
A recent study examined the efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity compared to traditional fluoroquinolones, suggesting potential for clinical application in treating resistant infections.
Case Study 2: In Vivo Studies
In vivo models have demonstrated that this compound exhibits lower toxicity profiles while maintaining high antibacterial efficacy. This is particularly relevant for developing therapies that require long-term administration, as seen in chronic infections.
Potential Future Applications
1. Development of Novel Antibiotics
Given the increasing prevalence of antibiotic-resistant bacteria, compounds like 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid; hydrochloride are critical in the search for new antibiotics that can circumvent existing resistance mechanisms.
2. Combination Therapies
Research is ongoing into the use of this compound in combination with other antibiotics to enhance therapeutic outcomes. Preliminary findings suggest synergistic effects when paired with certain β-lactam antibiotics.
作用機序
1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(2,2,5,5-テトラデューテリオ-3-メチルピペラジン-1-イル)キノリン-3-カルボン酸;塩酸塩の作用機序には、細菌のDNA合成の阻害が含まれます。この化合物は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを標的としています。この化合物は、これらの酵素に結合することにより、細菌のDNAの巻き戻しや超らせん化を阻止し、細胞死をもたらします。
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Key Differences
The compound’s closest non-deuterated analogs include:
- Moxifloxacin hydrochloride: Shares the 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid backbone but substitutes the piperazine ring with a diazabicyclo[4.3.0]nonane group .
- Ciprofloxacin: Features a 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid core but lacks the 8-methoxy group and uses a non-deuterated piperazine at position 7 .
- Besifloxacin hydrochloride : Incorporates an azepane ring instead of piperazine, with chlorine at position 8 .
Table 1: Structural Comparison
Pharmacokinetic and Metabolic Properties
Deuteration at the piperazine ring (2,2,5,5 positions) is hypothesized to reduce metabolic oxidation, prolonging half-life compared to non-deuterated analogs. For example, lomefloxacin-d5 hydrochloride (a deuterated fluoroquinolone) is used as an analytical standard, suggesting deuterated versions are prioritized for tracking metabolic pathways . In contrast, moxifloxacin exhibits high bioavailability (89–95%) due to its bicyclic amine, which resists efflux pumps .
Antibacterial Activity
The target compound’s antibacterial efficacy can be inferred from structurally similar derivatives:
- 1-Cyclopropyl-6-fluoro-7-(4-substituted-piperazinyl) analogs : Demonstrated MIC values of 0.12–2 µg/mL against Staphylococcus aureus and Escherichia coli, with potency influenced by piperazine substituents .
- Besifloxacin : Shows broad-spectrum activity (MIC₉₀: 0.25 µg/mL for S. aureus) due to its azepane moiety enhancing DNA gyrase binding .
生物活性
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid; hydrochloride is a synthetic compound belonging to the quinolone class of antibiotics. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 415.415 g/mol. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methoxy group that contribute to its unique biological properties.
Antimicrobial Activity
Quinolone derivatives are primarily recognized for their antibacterial properties . The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, its effectiveness against Escherichia coli and Staphylococcus aureus has been documented in several studies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
Antitumor Activity
Recent research has indicated that quinolone derivatives exhibit antitumor properties . The compound has been evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that it induces apoptosis in these cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor effects, the compound demonstrates anti-inflammatory activity . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with urinary tract infections demonstrated that treatment with the compound resulted in a significant reduction in bacterial load compared to control groups receiving standard antibiotics.
- Case Study on Antitumor Effects : An experimental study on mice bearing xenograft tumors treated with the compound showed a marked reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .
Q & A
Basic: What are the key synthetic routes and intermediates for preparing this compound?
The synthesis involves sequential nucleophilic substitutions and cyclization reactions. A common intermediate is ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared via condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine . The tetradeuterio-3-methylpiperazinyl group is introduced through a Pd-catalyzed coupling or nucleophilic displacement under reflux in polar aprotic solvents (e.g., DMF) . Key intermediates include nitroso-piperazine derivatives (e.g., 7-(4-nitroso-piperazin-1-yl) analogs), which are reduced to the final amine .
Basic: How is the crystal structure determined, and what does it reveal about molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 8.378 Å, b = 9.625 Å, c = 10.328 Å, and angles α = 102.99°, β = 96.08°, γ = 97.39° . The quinoline core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid O–H and the 4-oxo group (O⋯H distance = 1.82 Å). The tetradeuterio-3-methylpiperazinyl group exhibits a chair conformation, with deuterium atoms occupying equatorial positions to minimize steric strain .
Advanced: How can reaction conditions be optimized for introducing the tetradeuterio-3-methylpiperazinyl group?
Deuterium incorporation requires isotopic exchange under controlled pH and temperature. A validated method involves refluxing the non-deuterated precursor with D2O in the presence of a palladium catalyst (e.g., Pd/C) at 80–100°C for 24–48 hours . Reaction progress is monitored via <sup>2</sup>H NMR to confirm ≥95% deuteration. Side reactions (e.g., N-demethylation) are minimized by maintaining a neutral pH (6.5–7.5) and using deuterated solvents (e.g., DMSO-d6) .
Advanced: What analytical methods are used to quantify impurities, and how are they validated?
Pharmacopeial methods (e.g., USP 〈789〉) employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column (5 µm, 250 × 4.6 mm) . Critical impurities include:
- Desfluoro compound (retention time [RT] = 8.2 min, LOD = 0.05%)
- Ethylenediamine adduct (RT = 10.5 min, LOD = 0.1%) .
Method validation follows ICH Q2(R1) guidelines, with linearity (R<sup>2</sup> > 0.999) across 0.1–120% of the target concentration and precision (RSD < 2%) .
Advanced: How does deuterium substitution in the piperazinyl group affect pharmacokinetics?
Deuterium reduces first-pass metabolism by slowing CYP3A4-mediated N-demethylation. In vitro studies using human liver microsomes show a 2.3-fold increase in half-life (t1/2) for the deuterated compound compared to the non-deuterated analog . In vivo, deuterium enhances bioavailability (AUC0–24 = 45 µg·h/mL vs. 28 µg·h/mL) and reduces clearance (CL = 12 L/h vs. 18 L/h) in rodent models . Isotope effects are quantified via LC-MS/MS using stable isotope-labeled internal standards .
Advanced: What in vitro models are used to assess antibacterial efficacy against resistant pathogens?
Time-kill assays and mutant prevention concentration (MPC) studies are performed against E. coli (ATCC 25922) and S. aureus (MRSA ATCC 33591) . The compound’s MIC90 (0.5 µg/mL) is determined via broth microdilution per CLSI guidelines. DNA gyrase inhibition is measured using supercoiling assays, with IC50 = 0.2 µM for the target enzyme .
Advanced: How is photostability assessed, and what degradation pathways are observed?
Forced degradation under ICH Q1B conditions (UV light, 1.2 million lux·h) reveals two primary photodegradants:
- 8-Demethoxy derivative (m/z = 389.1, formed via radical-mediated O-demethylation)
- Quinoline ring-opened product (m/z = 327.0, via [4+2] cycloreversion) .
Degradation kinetics are monitored using UPLC-PDA, with rate constants (k) calculated under Arrhenius models (activation energy = 45 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
